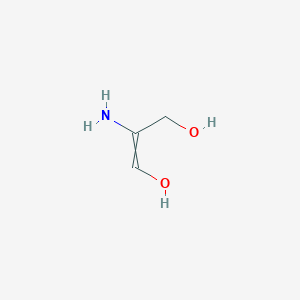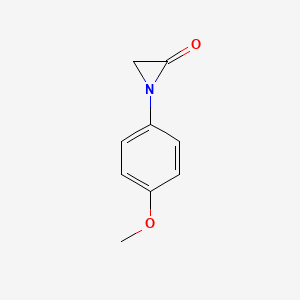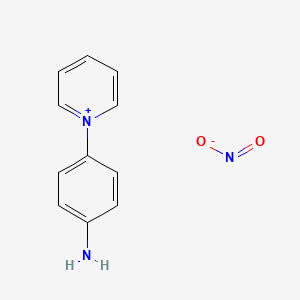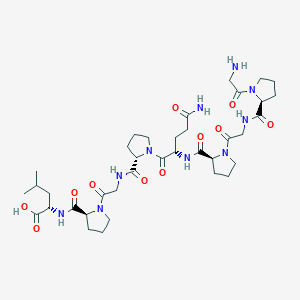
2-Aminoprop-1-ene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoprop-1-ene-1,3-diol is a versatile organic compound with significant applications in various fields, including chemistry, biology, and industry. It is known for its multifunctional nature, which allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoprop-1-ene-1,3-diol can be synthesized through several methods. One common approach involves the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . This reaction yields a white to yellow powder with a melting point of approximately 170–173°C .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the dimerization and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
2-Aminoprop-1-ene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Electrophiles: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various amine derivatives, substituted diols, and cyclic compounds .
Scientific Research Applications
2-Aminoprop-1-ene-1,3-diol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminoprop-1-ene-1,3-diol involves its interaction with various molecular targets and pathways. The compound’s multifunctional nature allows it to participate in a range of chemical reactions, influencing biological processes such as nerve growth and tissue regeneration. The presence of amino and hydroxyl groups enables it to form stable complexes with other molecules, facilitating its biological activities .
Comparison with Similar Compounds
2-Aminoprop-1-ene-1,3-diol can be compared with other similar compounds, such as:
2-Amino-1,3-propane diol: Another versatile compound used in the synthesis of cyclic carbonate monomers.
Malononitrile dimer:
The uniqueness of this compound lies in its multifunctional nature and its ability to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry and various scientific research applications .
Properties
CAS No. |
184873-12-9 |
|---|---|
Molecular Formula |
C3H7NO2 |
Molecular Weight |
89.09 g/mol |
IUPAC Name |
2-aminoprop-1-ene-1,3-diol |
InChI |
InChI=1S/C3H7NO2/c4-3(1-5)2-6/h1,5-6H,2,4H2 |
InChI Key |
WWPCNTOMJSWVAP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12575329.png)


![N-[24-(Trimethoxysilyl)tetracosyl]methanediamine](/img/structure/B12575350.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1)](/img/structure/B12575362.png)
![5,7-Dioxa-1-azabicyclo[6.2.0]decane](/img/structure/B12575365.png)


![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)


![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
